

A Technical Guide to Nickel-Cobalt Applications in Energy Storage

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For Researchers, Scientists, and Drug Development Professionals

The synergistic effects of nickel (Ni) and cobalt (Co) have positioned their compounds as highly promising materials for next-generation energy storage devices. Their rich redox chemistry, high theoretical specific capacitance, and tunable nanostructures offer significant advantages in enhancing the performance of supercapacitors and batteries. This technical guide provides an in-depth review of the synthesis, characterization, and application of **nickel-cobalt**-based materials in energy storage, with a focus on oxides, sulfides, phosphides, and layered double hydroxides (LDHs).

Quantitative Performance Data of Nickel-Cobalt-Based Materials

The electrochemical performance of various **nickel-cobalt** materials is summarized below, offering a comparative overview of their energy storage capabilities.



Material Class	Specific Material Example	Specific Capacita nce / Capacity	Energy Density	Power Density	Cycling Stability	Referenc e
Oxides	NiCo ₂ O ₄ microflower s	747.4 F g ⁻¹ at 5 mV s ⁻¹	-	-	94% retention after 2000 cycles	
Ni-Co oxide (Ni:Co = 0.8:1)	750 F g ⁻¹	34.9 Wh kg ⁻¹	875 W kg ⁻¹	86.4% retention after 10,000 cycles		
NiCuCoO nanoparticl es	596 C g ⁻¹ at 1 A g ⁻¹	96 Wh kg ⁻¹	841 W kg ⁻¹	95% retention after 5000 cycles	_	
Sulfides	Mixed Ni- Co sulfides (Ni:Co = 3:1)	1345 F g^{-1} at 2 A g^{-1}	-	-	95% retention after 3000 cycles	
Ni-Co-S-3	-	-	-	Delivers 10 mA cm ⁻² at 280 mV overpotenti al		
NiCo ₂ S ₄ /Ni –Co LDH	1765 F g ⁻¹ at 1 A g ⁻¹	-	-	-	-	
Phosphide s	NiCoP/NP C hollow spheres	-	26.8 Wh	7973.0 W kg ⁻¹	-	-
Ni ₂ P/NPC composites	377.7 mAh g ⁻¹ at 0.1 A	-	-	80.7% retention		-



	g ⁻¹			after 200 cycles at $0.5 \mathrm{A}\mathrm{g}^{-1}$	
Layered Double Hydroxides (LDHs)	Nio.76C00.2 4 LDH	2189.8 F g ⁻¹ at 1 A g ⁻¹	76 Wh kg ⁻¹	250 W kg ⁻¹	70.3% retention after 20,000 cycles
NiCo- LDH@Ni- IO (67 nm thick)	548 - 588 F g ⁻¹ at 150 A g ⁻¹	49 - 65.7 Wh kg ⁻¹	26.4 - 128 kW kg ⁻¹	Excellent after 5000 cycles	
Co(OH) ₂ @ NiCo ₂ O ₄ nanosheet	1308 F g ⁻¹ at 0.5 A g ⁻¹	-	-	92.83% retention after 6000 cycles	

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key **nickel-cobalt** materials and the subsequent electrochemical characterization.

Synthesis of Nickel-Cobalt Oxides (NiCo₂O₄) via Hydrothermal Method

This protocol describes the synthesis of NiCo₂O₄ microflowers.

Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Urea (CO(NH₂)₂)
- Double distilled water (DDW)



Ethanol

Procedure:

- Prepare a precursor solution by dissolving 0.03 M Ni(NO₃)₂·6H₂O, 0.12 M Co(NO₃)₂·6H₂O, and 0.5 M of urea in DDW.
- Stir the solution for 30 minutes to ensure homogeneity.
- Transfer the solution into a 100 mL Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it at 393 K (120 °C) for 6 hours.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the precipitate by centrifugation or filtration.
- Wash the product with DDW and ethanol several times to remove any unreacted precursors and byproducts.
- Dry the obtained powder at 333 K (60 °C) in a hot air oven overnight.
- Finally, anneal the dried powder to obtain the NiCo₂O₄ microflowers.

Synthesis of Nickel-Cobalt Layered Double Hydroxides (NiCo-LDH) via Electrodeposition

This protocol details the fabrication of NiCo-LDH nanosheets directly onto a conductive substrate.

Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂.6H₂O)
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Carbon fiber electrode (or other conductive substrate)



Deionized water

Procedure:

- Prepare the electrodeposition electrolyte by dissolving Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O in deionized water. The molar ratio of Ni²⁺ to Co²⁺ in the solution can be varied to control the composition of the LDH. For Ni_{0.76}Co_{0.24} LDH, use a corresponding molar ratio in the precursor solution.
- Set up a three-electrode electrochemical cell with the carbon fiber as the working electrode, a platinum plate as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
- Perform the electrodeposition using a unipolar pulse method. The specific pulse parameters (e.g., on-time, off-time, and current density) should be optimized for the desired morphology.
- After deposition, rinse the electrode with deionized water to remove residual electrolyte.
- Dry the electrode in a vacuum oven at a low temperature (e.g., 60 °C).

Synthesis of Mixed Nickel-Cobalt Sulfides (NCS) via Solvothermal Method

This protocol describes the synthesis of mixed **nickel-cobalt** sulfides.

Materials:

- Nickel salt (e.g., NiCl₂·6H₂O)
- Cobalt salt (e.g., CoCl₂·6H₂O)
- Sulfur source (e.g., thiourea)
- Solvent (e.g., ethanol or a mixture of solvents)

Procedure:



- Dissolve the nickel salt, cobalt salt, and thiourea in the chosen solvent in a sealed container. The molar ratio of Ni:Co can be adjusted to achieve the desired composition (e.g., 3:1).
- Stir the mixture to form a homogeneous solution.
- Transfer the solution to a Teflon-lined stainless-steel autoclave.
- Heat the autoclave to a specific temperature (e.g., 160-200 °C) for a designated time (e.g., 12-24 hours).
- After the reaction, allow the autoclave to cool to room temperature.
- Collect the precipitate by filtration or centrifugation.
- Wash the product with deionized water and ethanol to remove any impurities.
- Dry the final product in a vacuum oven.

Synthesis of Nickel-Cobalt Phosphide (NiCoP) via a Two-Step Method

This protocol outlines a common route to synthesize NiCoP, involving the initial formation of a precursor followed by a phosphorization step.

Materials:

- Nickel salt (e.g., NiCl₂·6H₂O)
- Cobalt salt (e.g., CoCl₂·6H₂O)
- Urea or other precipitating agent
- Sodium hypophosphite (NaH₂PO₂)
- Deionized water

Procedure:



· Precursor Synthesis:

- Dissolve the nickel and cobalt salts in deionized water.
- Add a precipitating agent like urea and heat the solution to form a Ni-Co precursor (e.g., hydroxide or carbonate).
- Collect, wash, and dry the precursor.

Phosphorization:

- Place the obtained Ni-Co precursor and sodium hypophosphite in a tube furnace.
- Heat the furnace to a high temperature (e.g., 300-400 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- The sodium hypophosphite decomposes to release phosphine gas (PH₃), which reacts with the precursor to form NiCoP.
- After cooling, the NiCoP powder is obtained.

Electrochemical Characterization

This section describes the standard procedures for evaluating the electrochemical performance of the synthesized materials.

Working Electrode Preparation:

- Mix the active material (e.g., NiCo₂O₄), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10.
- Add a few drops of N-methyl-2-pyrrolidone (NMP) to form a slurry.
- Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth).
- Dry the electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.

Electrochemical Measurements:

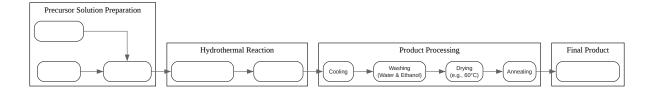


- Setup: A three-electrode system is typically used, with the prepared material as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE). The electrolyte is typically an aqueous solution of KOH or NaOH.
- Cyclic Voltammetry (CV):
 - Scan the potential within a defined window at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹).
 - The shape of the CV curves indicates the charge storage mechanism (pseudocapacitive or battery-like).
- Galvanostatic Charge-Discharge (GCD):
 - Charge and discharge the electrode at different constant current densities (e.g., 1, 2, 5, 10 A g^{-1}).
 - The specific capacitance/capacity can be calculated from the discharge curves.
- Electrochemical Impedance Spectroscopy (EIS):
 - Apply a small AC voltage (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
 - The resulting Nyquist plot provides information about the internal resistance, charge transfer resistance, and ion diffusion processes.

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of **nickel-cobalt**-based energy storage materials.

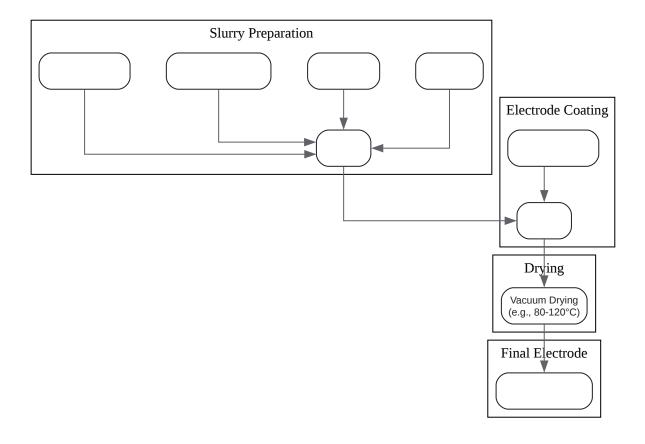




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Caption: Hydrothermal synthesis workflow for NiCo₂O₄.

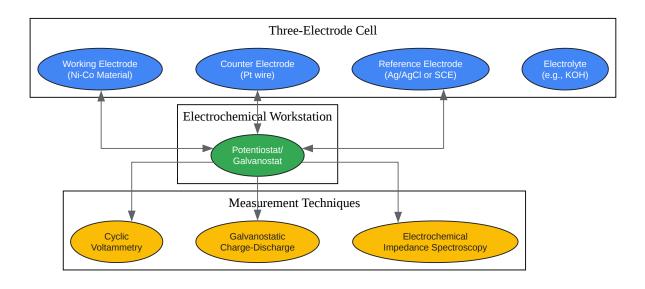




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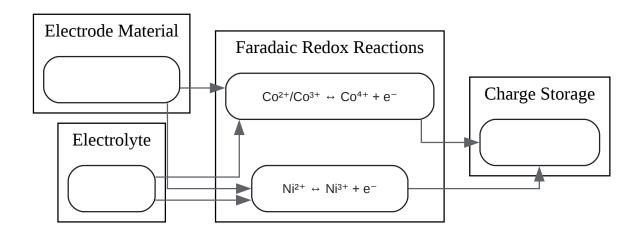
Caption: Workflow for working electrode fabrication.





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Caption: Electrochemical testing setup.



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Caption: Pseudocapacitive charge storage mechanism.



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